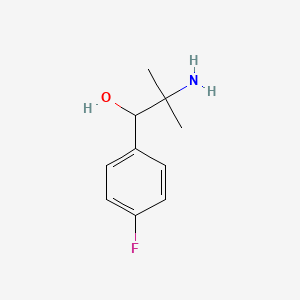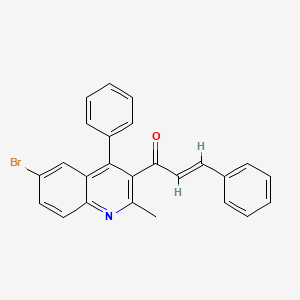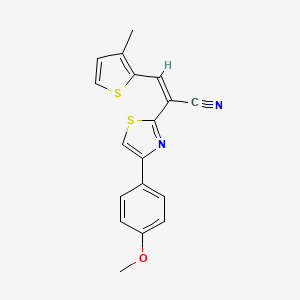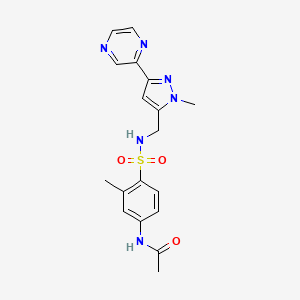![molecular formula C11H9ClN2O2S B2517382 [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 436094-79-0](/img/structure/B2517382.png)
[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid is a derivative of thiazole, which is a heterocyclic compound that has garnered interest due to its potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into related thiazole derivatives and their synthesis, structural characterization, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of thiazole derivatives often involves cyclization reactions and the use of various reagents. For instance, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid was achieved by cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid were synthesized and characterized, indicating the versatility of thiazole compounds to form complexes with metals . These methods could potentially be adapted for the synthesis of [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often confirmed using various spectroscopic techniques. For example, the crystal structure of a related compound was determined using X-ray diffraction, and its stability was attributed to intermolecular hydrogen bonds . NMR spectroscopy, IR, and mass spectrometry are also commonly employed to elucidate the structures of synthesized compounds, as seen in the organotin(IV) derivatives study . These techniques would be essential in analyzing the molecular structure of [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, including acylation. The acetylation of 2-amino-Δ^2-thiazolin-4-one derivatives has been explored, revealing that different substituents on the thiazole ring can lead to the formation of mono- or di-acetyl derivatives . This suggests that [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid could also undergo similar reactions, which could be useful in further functionalizing the molecule or modifying its properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the presence of halogens, such as chlorine, can affect the compound's reactivity and interactions with biological targets . The antimicrobial evaluation of novel thiadiazole derivatives indicates that these compounds can exhibit significant biological activity . The organotin(IV) derivatives also displayed antibacterial and antifungal activities . These findings suggest that [2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid could potentially have interesting physical and chemical properties, warranting further investigation into its biological significance.
Applications De Recherche Scientifique
Photolytic Transformation in Aqueous Solutions
The compound 2‐(2‐(2,6‐dichlorophenylamino)phenyl)acetic acid, related to the requested chemical, undergoes photolytic transformation in aqueous solutions, forming various transformation products. This process has been extensively studied, revealing insights into the photodegradation pathways and product formation, including the formation of previously unreported transformation products (Eriksson, Svanfelt, & Kronberg, 2010).
Anticancer Activities
Thiazole-acetamide derivatives, closely related to the compound of interest, have been synthesized and shown to possess anticancer activities. Some of these compounds demonstrated significant activity against melanoma-type cell lines, providing a potential avenue for therapeutic applications in cancer treatment (Duran & Demirayak, 2012).
Acidity Constant Determination
The acidity constants of certain drug precursor compounds, which are structurally similar to the chemical , have been successfully determined. These studies offer valuable insights into the chemical properties and behavior of such compounds (Duran & Canbaz, 2013).
Photo-degradation Analysis
Thiazole-containing compounds, akin to the compound of interest, have been subjected to structural analysis following photo-degradation. This research offers an in-depth understanding of the degradation products and the pathways involved, highlighting the influence of specific substituents on the photo-degradation process (Wu, Hong, & Vogt, 2007).
Propriétés
IUPAC Name |
2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S/c12-7-2-1-3-8(4-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUTXYRPIOYFHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-4-(2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetyl)phenyl N,N-dimethylcarbamate](/img/structure/B2517303.png)
![N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2517305.png)

![3-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2517307.png)

![2,6-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2517310.png)

![5-chloro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2517315.png)





![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2517322.png)